4-Isoxazol-3-YL-piperidine
Overview
Description
4-Isoxazol-3-YL-piperidine is a heterocyclic compound that features both an isoxazole ring and a piperidine ring The isoxazole ring is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 4-Isoxazol-3-YL-piperidine may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Isoxazol-3-YL-piperidine undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Isoxazol-3-YL-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isoxazol-3-YL-piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The isoxazole ring can interact with proteins through hydrogen bonding and π-π stacking interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms in different positions.
Uniqueness: 4-Isoxazol-3-YL-piperidine is unique due to the combination of the isoxazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-4-yl-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-9-5-2-7(1)8-3-6-11-10-8/h3,6-7,9H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGSULSAJSJRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311239 | |
Record name | 4-(3-Isoxazolyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060814-32-5 | |
Record name | 4-(3-Isoxazolyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Isoxazolyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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